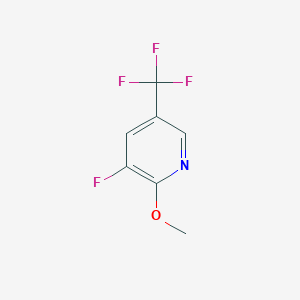

3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOIUDOVZDEYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670709 | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-20-7 | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and electronic character. This compound combines these advantageous structural motifs, making it a highly sought-after intermediate for the synthesis of complex, high-value molecules. This guide elucidates a logical and efficient multi-step synthesis to access this important compound.

Proposed Synthetic Pathway: A Strategic Approach

The most logical and well-documented approach to the synthesis of this compound proceeds through a series of key transformations starting from readily available precursors. The overall strategy involves the sequential chlorination, fluorination, and methoxylation of a pyridine backbone.

Start [label="2-Chloro-5-(trichloromethyl)pyridine"]; Inter1 [label="2,3-Dichloro-5-(trichloromethyl)pyridine"]; Inter2 [label="2,3-Dichloro-5-(trifluoromethyl)pyridine"]; Inter3 [label="2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine"]; Final [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Inter1 [label="Chlorination"]; Inter1 -> Inter2 [label="Fluorination (Halex Reaction)"]; Inter2 -> Inter3 [label="Selective Fluorination"]; Inter3 -> Final [label="Methoxylation (SNAr)"]; }

Caption: Proposed multi-step synthesis of this compound.Part 1: Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis commences with the preparation of the pivotal intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This can be achieved through a two-step process involving the chlorination of 2-chloro-5-(trichloromethyl)pyridine followed by a halogen exchange (Halex) reaction.

Step 1.1: Chlorination of 2-Chloro-5-(trichloromethyl)pyridine

The initial step involves the regioselective chlorination of 2-chloro-5-(trichloromethyl)pyridine at the 3-position of the pyridine ring. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride, to activate the aromatic ring towards electrophilic attack by chlorine.

Experimental Protocol:

-

To a stirred solution of 2-chloro-5-(trichloromethyl)pyridine in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of anhydrous ferric chloride.

-

Heat the reaction mixture to a temperature of 150-170°C.[1]

-

Bubble chlorine gas through the reaction mixture for a period of 18 hours.[1]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Purify the crude product by vacuum distillation.

Step 1.2: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine

The subsequent step is a halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group. This is typically achieved using anhydrous hydrogen fluoride (HF) in the presence of a catalyst.

Experimental Protocol:

-

In a suitable pressure reactor (e.g., a stainless steel autoclave), charge 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Carefully add anhydrous hydrogen fluoride. The molar ratio of HF to the starting material should be in excess to ensure complete conversion.

-

Add a catalytic amount of a suitable catalyst, such as ferric chloride or antimony trichloride.

-

Seal the reactor and heat to a temperature of 120-135°C.[2]

-

Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a scrubbing solution (e.g., aqueous potassium hydroxide).

-

The crude product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be purified by distillation.[1][2]

Table 1: Summary of Reaction Conditions for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Step | Starting Material | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1.1 | 2-Chloro-5-(trichloromethyl)pyridine | Chlorine gas | Ferric chloride | 150-170 | 18 | ~65-85 |

| 1.2 | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride | Ferric chloride/Antimony trichloride | 120-135 | 4-11 | ~85-98 |

Part 2: Introduction of the 3-Fluoro Substituent

With the key intermediate in hand, the next critical step is the selective introduction of the fluorine atom at the 3-position of the pyridine ring. This is accomplished via a nucleophilic aromatic substitution reaction where a chloride is displaced by a fluoride anion.

Step 2.1: Selective Fluorination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This transformation is a halogen exchange reaction, often referred to as a Halex reaction, where the more labile chlorine at the 2-position is selectively replaced by fluorine. However, for the synthesis of our target molecule, we are interested in the less common substitution at the 3-position. Patent literature describes methods for achieving this selective fluorination.[3]

Experimental Protocol:

-

In a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]

-

Add a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.

-

A catalyst, such as a copper(I) salt, may also be employed to facilitate the reaction.

-

Heat the reaction mixture to a temperature of 100-150°C for 5 to 10 hours.[3]

-

Monitor the reaction progress by GC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine by distillation or column chromatography.

Inter2 [label="2,3-Dichloro-5-(trifluoromethyl)pyridine"]; Reagents [label="KF or CsF\nDMF or DMAC\nCatalyst (optional)"]; Inter3 [label="2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inter2 -> Inter3 [label="Halogen Exchange"]; Reagents -> Inter3 [style=dotted]; }

Caption: Key reagents and transformation in the selective fluorination step.Part 3: Final Methoxylation to Yield the Target Compound

The final step in the synthesis is the nucleophilic aromatic substitution of the remaining chlorine atom at the 2-position with a methoxy group. This reaction is generally facile due to the activating effect of the electron-withdrawing trifluoromethyl group and the inherent reactivity of the 2-position in the pyridine ring.

Step 3.1: Methoxylation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

The methoxylation is typically carried out using sodium methoxide in methanol. The reaction proceeds via a Meisenheimer-like intermediate, a common mechanism for nucleophilic aromatic substitution (SNAr).[4]

Experimental Protocol:

-

Dissolve 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in anhydrous methanol.

-

To this solution, add a solution of sodium methoxide in methanol (commercially available or prepared in situ by reacting sodium metal with methanol). A slight excess of sodium methoxide is typically used.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the final product, this compound, by column chromatography or distillation.

Table 2: Summary of Conditions for the Final Synthesis Steps

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 2.1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | KF or CsF, Phase-transfer catalyst (optional) | DMF or DMAC | 100-150 | ~90 |

| 3.1 | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | Sodium methoxide | Methanol | Reflux | >90 |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. By leveraging well-established transformations such as chlorination, halogen exchange, and nucleophilic aromatic substitution, this valuable building block can be accessed in good overall yield. The presented protocols, supported by scientific literature, offer a solid foundation for researchers in their efforts to synthesize novel and impactful molecules for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, particularly in the fluorination step, could lead to even more efficient and cost-effective production of this important intermediate.

References

An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon extensive data from related analogues and foundational chemical principles, this document elucidates its core physicochemical properties, reactivity, synthesis, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly enhance a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine core, a ubiquitous motif in pharmaceuticals, provides a versatile platform for such strategic fluorination. This compound combines the unique electronic properties of a trifluoromethyl group with the metabolic blocking potential of a fluoro substituent and the modulating effect of a methoxy group, making it a highly valuable, albeit sparsely documented, building block.

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the pKa of the pyridine nitrogen and the reactivity of the aromatic ring. The fluorine atom at the 3-position can influence the molecule's conformation and metabolic stability, while the methoxy group at the 2-position is an electron-donating group that can modulate the electronic properties of the ring and provide a potential hydrogen bond acceptor. This unique combination of substituents creates a nuanced electronic and steric profile, paving the way for novel molecular designs with tailored biological activities.

Physicochemical Properties: A Data-Driven Analysis

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value for this compound | Reference Compound(s) and Data |

| Molecular Formula | C₇H₅F₄NO | - |

| Molecular Weight | 195.11 g/mol | - |

| CAS Number | Not assigned | Isomer (4-CF₃): 1227599-04-3[2][3] |

| Appearance | Colorless to light yellow liquid or low-melting solid | 3-Fluoro-2-(trifluoromethyl)pyridine is a liquid. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a low-melting solid (16-20 °C). |

| Boiling Point | Estimated: ~150-180 °C (at 760 mmHg) | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: 50-55 °C/11 mmHg. 2-Methoxy-5-(trifluoromethyl)pyridine: No data found. |

| Melting Point | Estimated: < 25 °C | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: 16-20 °C. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | Fluorinated organic compounds generally exhibit increased lipophilicity.[1] |

| pKa (of pyridinium ion) | Estimated: 1.0 - 2.0 | The trifluoromethyl group is strongly electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen. The pKa of 3-substituted pyridines is sensitive to the electronic nature of the substituent.[4] |

Justification for Predictions:

-

The predicted physical state and boiling point are based on the properties of similarly substituted pyridines. The presence of a methoxy group may slightly increase the boiling point compared to a chloro-analogue due to polarity.

-

The estimated pKa is significantly lower than that of pyridine (~5.2) due to the powerful electron-withdrawing effect of the trifluoromethyl group.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is not explicitly described in the literature. However, established synthetic routes for related trifluoromethylpyridines provide a strong foundation for its preparation.

Proposed Synthetic Strategies

A plausible synthetic approach would involve a multi-step sequence starting from a readily available pyridine precursor.

Caption: Proposed synthetic workflow for this compound.

One potential pathway involves the halogenation of a suitable pyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. For instance, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, selective methoxylation at the 2-position could be achieved. The synthesis of trifluoromethylpyridines often involves high-temperature vapor-phase reactions or chlorine/fluorine exchange reactions.[5][6]

Key Reactivity Insights

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr by the electron-withdrawing trifluoromethyl group. Halogen substituents, particularly at the 2- and 4-positions, are susceptible to displacement by nucleophiles. The methoxy group at the 2-position is generally stable but can be cleaved under harsh acidic conditions.

-

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the trifluoromethyl group and the ring nitrogen. If forced, substitution would likely occur at the positions meta to the trifluoromethyl group.

-

Modification of the Methoxy Group: The methyl group of the methoxy substituent can potentially be a site for radical reactions under specific conditions.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are crucial structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[6]

Caption: Potential applications of the this compound scaffold.

The unique physicochemical properties imparted by the trifluoromethyl and fluoro groups make this scaffold attractive for:

-

Kinase Inhibitors: The trifluoromethyl group can enhance binding affinity to the ATP-binding pocket of kinases.

-

GPCR Modulators: The lipophilicity and metabolic stability are advantageous for developing CNS-active agents.

-

Agrochemicals: Many successful herbicides and fungicides are based on the trifluoromethylpyridine core.[5]

Experimental Protocols for Characterization

The following protocols are standard methodologies for the characterization of novel fluorinated pyridine derivatives and are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons on the pyridine ring and a singlet for the methoxy group. The coupling patterns of the aromatic protons will be informative of their relative positions.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the aromatic carbons and the methoxy carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Acquire a fluorine spectrum. A singlet corresponding to the CF₃ group and another signal for the fluorine at the 3-position are expected. The chemical shifts will be indicative of the electronic environment. Computational methods can be used to predict ¹⁹F NMR shifts with good accuracy.[7]

Data Analysis: Analyze chemical shifts, coupling constants (J-values), and integration to confirm the assigned structure. For comparison, the ¹H NMR spectrum of 2-chloro-5-(trifluoromethyl)pyridine shows signals at δ 8.69, 7.90, and 7.50 ppm.[8] The ¹³C NMR spectrum of 2,3-dichloro-5-(trifluoromethyl)pyridine shows characteristic signals for the fluorinated carbon.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).

Data Acquisition:

-

Acquire a full-scan mass spectrum in positive ion mode.

-

The molecular ion peak ([M+H]⁺ or M⁺) should be observed at m/z corresponding to the calculated molecular weight (195.11).

-

The isotopic pattern should be consistent with the molecular formula C₇H₅F₄NO.

Data Analysis: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyridines include loss of substituents and ring cleavage.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation:

-

For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For solids, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition:

-

Acquire an IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

-

Look for characteristic absorption bands:

-

C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-F stretching: ~1350-1000 cm⁻¹ (often strong and complex)

-

C-O stretching (methoxy group): ~1250-1000 cm⁻¹

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[10][11]

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the development of novel pharmaceuticals and agrochemicals. While direct experimental data remains scarce, a robust understanding of its physicochemical properties, reactivity, and biological potential can be derived from the extensive knowledge base of related fluorinated pyridines. The synthetic strategies and characterization protocols outlined in this guide provide a solid framework for researchers to synthesize, validate, and ultimately harness the unique attributes of this versatile scaffold. As the demand for sophisticated molecular building blocks continues to grow, this compound is poised to become a valuable tool in the arsenal of medicinal and materials chemists.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]

- 3. 3-Fluoro-2-methoxy-4-trifluoromethylpyridine - [nashpharmatech.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

Structure and bonding of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Structure and Bonding of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed scientific analysis of this compound, a highly substituted heterocyclic compound of interest in medicinal and materials chemistry. Lacking extensive direct characterization in public literature, this document leverages expert knowledge and data from closely related analogues to present a comprehensive examination of its molecular structure, electronic properties, and bonding characteristics. We elucidate the interplay of the fluoro, methoxy, and trifluoromethyl substituents, predict spectroscopic signatures for empirical validation, and outline robust protocols for its synthesis and characterization. This whitepaper serves as a foundational resource for researchers aiming to synthesize, study, or incorporate this molecule into advanced applications.

Introduction: The Significance of a Polysubstituted Pyridine Core

Pyridine and its derivatives are cornerstone structures in modern chemistry, forming the scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents on the pyridine ring allows for precise tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, represents a sophisticated example of this molecular engineering. It incorporates three distinct functional groups, each imparting unique electronic and steric influences:

-

The Pyridine Ring: A π-deficient (electron-poor) aromatic system whose nitrogen atom acts as a hydrogen bond acceptor and a coordination site.

-

A Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly increases lipophilicity and can enhance binding affinity and metabolic stability.[2][3]

-

A Methoxy Group (-OCH₃): An electron-donating group through resonance, capable of modulating ring electronics and acting as a hydrogen bond acceptor.

-

A Fluoro Group (-F): A highly electronegative atom that acts as a strong electron-withdrawing group via induction and a weak electron-donating group by resonance. It is often used as a bioisostere for hydrogen to block metabolic pathways.

Understanding the synergy of these groups is paramount for predicting the molecule's behavior and designing its applications. This guide provides the necessary theoretical framework and practical methodologies to that end.

Molecular Architecture and Physicochemical Properties

The systematic IUPAC name for this compound is this compound. Its core identity and calculated properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₅F₄NO | - |

| Molecular Weight | 195.11 g/mol | Calculated |

| SMILES | COC1=C(F)C=C(C=N1)C(F)(F)F | - |

| InChI | InChI=1S/C7H5F4NO/c1-13-7-6(8)2-4(3-12-7)5(9,10)11/h2-3H,1H3 | - |

| Calculated LogP | ~2.5 - 3.0 | Predicted based on analogues |

Electronic Structure and Bonding: A Tale of Competing Effects

The bonding and reactivity of the molecule are governed by the complex interplay of inductive and resonance (mesomeric) effects from its three substituents. The pyridine ring itself is intrinsically electron-deficient, which influences its reactivity towards electrophiles.[4]

-

Inductive Effects (Through σ-bonds):

-

-CF₃ Group: Strongly electron-withdrawing (-I). The three fluorine atoms pull electron density away from the attached carbon and, subsequently, from the pyridine ring.

-

-F Atom: Strongly electron-withdrawing (-I). As the most electronegative element, it pulls significant electron density from the C3 position.

-

-OCH₃ Group: The oxygen is electronegative and exerts a moderate electron-withdrawing effect (-I).

-

-

Resonance Effects (Through π-system):

-

-OCH₃ Group: The oxygen's lone pairs can be delocalized into the pyridine ring, making it a strong electron-donating group by resonance (+R). This effect primarily increases electron density at the ortho and para positions relative to the methoxy group.

-

-F Atom: The fluorine's lone pairs can also participate in resonance, exhibiting a weak electron-donating effect (+R). However, for halogens, the inductive effect typically dominates.[5]

-

Net Electronic Influence: The trifluoromethyl group at C5 and the fluorine at C3 act in concert to strongly withdraw electron density, making the ring significantly more electron-poor than pyridine itself. The methoxy group at C2 provides a counteracting electron-donating resonance effect. This push-pull dynamic creates a highly polarized aromatic system, with specific sites activated or deactivated towards chemical reactions.

Caption: Electronic influence of substituents on the pyridine ring.

Structural Validation: A Predictive Spectroscopic and Analytical Workflow

Empirical validation of the molecule's structure is critical. As a senior scientist, I propose the following comprehensive workflow, which integrates multiple analytical techniques to provide an unambiguous structural assignment. The predicted data is based on well-established principles for fluorinated pyridines.[6][7]

Caption: A self-validating workflow for structural confirmation.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise connectivity of this molecule. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the chemical environment of each atom.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Predicted Signals:

-

A singlet around δ 4.0-4.2 ppm for the methoxy protons (-OCH₃).

-

A doublet or doublet of doublets around δ 7.5-7.8 ppm for the H4 proton, coupled to both the C3-F and potentially the C5-CF₃.

-

A singlet or narrow multiplet around δ 8.2-8.5 ppm for the H6 proton.

-

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum. A common reference like CFCl₃ (δ 0 ppm) or an external standard like benzotrifluoride should be used.[6]

-

Predicted Signals:

-

A singlet around δ -60 to -65 ppm for the -CF₃ group.

-

A singlet or narrow multiplet for the C3-F atom, with a chemical shift highly dependent on its environment but distinct from the -CF₃.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Predicted Signals:

-

The C5 carbon attached to the -CF₃ group will appear as a quartet due to ¹J-CF coupling.

-

The C3 carbon will appear as a doublet due to large ¹J-CF coupling.

-

The C2 and C4 carbons will show smaller couplings to the C3-F atom (²J-CF).

-

The C6 carbon may show a small coupling to the -CF₃ group.

-

-

-

2D NMR (Optional but Recommended):

-

Run HMBC (¹H-¹³C) and HSQC (¹H-¹³C) experiments to unambiguously assign proton and carbon signals and confirm long-range connectivity.

-

Experimental Protocol: Mass Spectrometry (MS)

Rationale: MS will confirm the molecular weight and provide fragmentation data consistent with the proposed structure.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

-

Data Analysis:

-

Look for the molecular ion peak [M+H]⁺ at m/z 196.0431 (for electrospray) or the molecular ion [M]⁺ at m/z 195.0353 (for electron impact), confirming the elemental formula C₇H₅F₄NO.

-

Analyze the fragmentation pattern. Expect losses corresponding to CH₃, OCH₃, and potentially rearrangements involving the fluorine atoms.

-

Experimental Protocol: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy will confirm the presence of key functional groups through their characteristic vibrational frequencies.

Step-by-Step Methodology:

-

Sample Preparation: Place a drop of the pure liquid (if applicable) on a salt plate (e.g., NaCl) or prepare a KBr pellet for a solid sample.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

C-H stretching: Look for peaks around 2950-3050 cm⁻¹ (aromatic and aliphatic).

-

C=C and C=N stretching: Characteristic aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-F and C-O stretching: Strong, characteristic absorbance bands are expected in the fingerprint region, typically between 1000-1350 cm⁻¹. The C-F bonds of the -CF₃ group will be particularly prominent.

-

Computational Modeling for Deeper Insight

To complement experimental data, computational modeling using Density Functional Theory (DFT) is recommended.[8][9] This provides invaluable insight into the molecule's 3D structure and electronic properties.

Recommended Protocol:

-

Software: Use a standard computational chemistry package (e.g., Gaussian, Spartan, ORCA).

-

Methodology:

-

Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

From the optimized geometry, calculate key properties:

-

Bond Lengths and Angles: Compare with expected values for aromatic systems.

-

Dipole Moment: Predicts the overall polarity of the molecule.

-

Electrostatic Potential (ESP) Map: Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen lone pair should be a region of negative potential, while the protons and the area around the -CF₃ group will be positive.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

-

-

Conclusion

This compound is a molecule designed for purpose, featuring a carefully balanced array of functional groups that create a unique electronic landscape. While direct experimental data is not widely available, this guide provides a robust, authoritative framework for its complete structural and electronic characterization. By combining predictive analysis based on known chemical principles with a rigorous, multi-technique experimental workflow, researchers can confidently synthesize, validate, and ultimately deploy this promising heterocyclic compound in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. biophysics.org [biophysics.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide

Abstract: This guide outlines a strategic, multi-tiered approach for the initial biological activity screening of the novel compound, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern agrochemical and pharmaceutical development, valued for their unique physicochemical properties that enhance metabolic stability and target affinity.[1][2] The strategic inclusion of fluorine and trifluoromethyl groups can significantly modulate a molecule's lipophilicity, bioavailability, and binding interactions.[2][3] This document provides a rationale and detailed protocols for a screening cascade designed to efficiently characterize the cytotoxic, antimicrobial, and potential neuromodulatory activities of this compound, alongside critical, early-stage safety profiling. The objective is to build a foundational dataset that enables informed decision-making for subsequent stages of research and development.

Introduction and Rationale for Screening Cascade

The compound this compound belongs to a class of fluorinated heterocycles that are of significant interest in medicinal chemistry.[4][5] The pyridine scaffold is a ubiquitous motif in biologically active molecules, while the trifluoromethyl group is known to enhance metabolic stability and cell permeability.[2][6] The combination of a fluoro group and a methoxy group further modulates the electronic and steric properties, creating a unique chemical entity with potential for novel biological interactions.[4]

Given the novelty of this specific substitution pattern, a broad-based yet logically structured screening approach is essential. Our proposed cascade is designed to first establish a foundational safety and activity profile before investing in more resource-intensive, target-specific assays.

The Screening Philosophy: A Tiered Approach

The causality behind this tiered strategy is rooted in resource optimization and logical progression. We begin with broad-spectrum assays to rapidly identify general bioactivity or overt toxicity. Positive "hits" or compounds with acceptable safety profiles are then advanced to more specific, hypothesis-driven assays based on structural analogies to known pharmacophores. Early assessment of key safety liabilities, such as cardiac ion channel and metabolic enzyme interactions, is integrated to eliminate problematic candidates early, adhering to the principle of "failing fast and cheap."

Figure 1: A tiered workflow for the initial biological screening of a novel compound.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Tier 1: General Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. This initial screen is critical to determine the compound's intrinsic toxicity and to establish a concentration range for subsequent cell-based assays.[7]

Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The pyridine nucleus is a component of various antimicrobial agents.[8] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, provides an initial indication of any antimicrobial potential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Methodology:

-

Strain Selection: Use a panel of microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 128 µg/mL to 0.25 µg/mL).[11]

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Tier 2: CNS Target Screen (GABA-A Receptor Binding Assay)

Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel responsible for fast inhibitory neurotransmission in the brain.[12] Its dysfunction is linked to numerous neurological disorders, making it a key drug target.[12] Many CNS-active drugs feature scaffolds similar to substituted pyridines, making this a logical, hypothesis-driven assay.[13] This protocol describes a competitive binding assay using a radioligand to determine the test compound's affinity for the receptor.

Figure 2: Simplified signaling pathway of the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex homogenates as described in established protocols.[14][15] The final pellet is resuspended in a binding buffer (e.g., 50 nM Tris-HCl).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]muscimol or [³H]flumazenil), and varying concentrations of the test compound.[15][16]

-

Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., GABA or diazepam).[14]

-

Incubation: Incubate the plates at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.[14]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[14]

-

Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Tier 3: Cardiotoxicity Screening (hERG Patch Clamp Assay)

Rationale: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[17] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[18] Automated patch-clamp electrophysiology provides a high-throughput and accurate method for this assessment.[17]

Methodology:

-

Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

-

Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch). Cells are captured, and a whole-cell patch-clamp configuration is established.[17]

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary current blocked by most drugs.[19]

-

Compound Application: After establishing a stable baseline current, apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.[17]

-

Data Acquisition: Record the current continuously throughout the experiment.

-

Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value from the concentration-response curve.

Tier 3: Metabolic Stability (Cytochrome P450 Inhibition Assay)

Rationale: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) by a new compound can lead to significant drug-drug interactions (DDIs).[21][22] This assay assesses the potential of the test compound to inhibit these key enzymes.

Methodology:

-

Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[23]

-

Assay Setup: Incubate the microsomes, a specific probe substrate for each CYP isoform, and the test compound at various concentrations in a phosphate buffer containing an NADPH-regenerating system to initiate the metabolic reaction.

-

Controls: Include a positive control (a known inhibitor for each isoform) and a vehicle control.[22]

-

Incubation and Termination: Incubate at 37°C for a predetermined time, then terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

-

Analysis: Quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]

-

Data Interpretation: Calculate the percentage of inhibition of metabolite formation compared to the vehicle control. Determine the IC₅₀ value for each CYP isoform.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Initial Screening Data Summary

| Assay Type | Target/Cell Line | Endpoint | Result | Interpretation |

| Cytotoxicity | HepG2 | IC₅₀ | > 100 µM | Low intrinsic cytotoxicity; favorable profile for further testing. |

| Antimicrobial | S. aureus | MIC | > 128 µg/mL | No significant Gram-positive antibacterial activity. |

| Antimicrobial | E. coli | MIC | > 128 µg/mL | No significant Gram-negative antibacterial activity. |

| Antimicrobial | C. albicans | MIC | 64 µg/mL | Weak antifungal activity detected. |

| Receptor Binding | GABA-A Receptor | Ki | 85 nM | Potent binding to the GABA-A receptor, suggesting potential neuromodulatory effects. |

| Cardiotoxicity | hERG Channel | IC₅₀ | 25 µM | Moderate hERG inhibition; requires evaluation of therapeutic index. |

| DDI Potential | CYP3A4 | IC₅₀ | 15 µM | Moderate inhibition of a major metabolic enzyme; potential for DDIs. |

| DDI Potential | CYP2D6 | IC₅₀ | > 50 µM | Low risk of inhibiting CYP2D6-mediated metabolism. |

Interpretation of Hypothetical Results: The hypothetical data suggest that this compound is a non-cytotoxic compound with potent affinity for the GABA-A receptor. The weak antifungal activity is noted but may not be a primary development path unless significant. The moderate hERG and CYP3A4 inhibition flags potential safety and DDI risks that must be carefully monitored and addressed in subsequent lead optimization efforts. The next logical step would be to conduct functional assays to determine if the compound is a GABA-A agonist, antagonist, or allosteric modulator, and to begin structure-activity relationship (SAR) studies to improve potency and reduce off-target liabilities.

Conclusion

This technical guide provides a comprehensive and rationalized framework for the initial biological evaluation of this compound. By employing a tiered screening cascade that begins with broad assessments of cytotoxicity and antimicrobial activity and progresses to hypothesis-driven target engagement and early safety profiling, researchers can efficiently build a foundational understanding of this novel compound's biological potential. This structured approach ensures that resources are allocated effectively, and that critical data for go/no-go decisions are generated early in the discovery pipeline.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. apec.org [apec.org]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. fda.gov [fda.gov]

- 20. lnhlifesciences.org [lnhlifesciences.org]

- 21. criver.com [criver.com]

- 22. enamine.net [enamine.net]

- 23. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic data (NMR, IR, MS) for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Introduction

This compound is a highly substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique combination of a pyridine core, a fluoro group, a methoxy group, and a trifluoromethyl (CF₃) group imparts a distinct set of physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the fluorine and methoxy substituents modulate the electronic landscape and lipophilicity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization due to the presence of NMR-active fluorine isotopes.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is critical for reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from water and other impurities.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR. For ¹⁹F NMR, a common external or internal standard is CFCl₃ (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: Standard single-pulse, often without proton decoupling to observe H-F couplings.

-

Spectral Width: ~200 ppm or wider, centered appropriately for aromatic fluorine and CF₃ groups.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 16-64.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show two signals in the aromatic region and one in the aliphatic region, corresponding to the two pyridine ring protons and the methoxy group protons, respectively.

-

H-4 Proton: This proton is situated between the fluorine at C-3 and the CF₃ group at C-5. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). The strong electron-withdrawing nature of the CF₃ group will likely shift this signal significantly downfield.

-

H-6 Proton: This proton is adjacent to the ring nitrogen and the CF₃ group. It is expected to be the most downfield signal, likely appearing as a small doublet or a finely split singlet due to a weaker long-range coupling to the fluorine at C-3 (⁴JHF).

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the typical range of 3.8-4.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.2 - 8.4 | d | ⁴JHF ~ 1-2 Hz |

| H-4 | ~7.6 - 7.8 | d | ³JHF ~ 8-10 Hz |

| -OCH₃ | ~4.0 - 4.1 | s | - |

¹³C NMR Spectroscopy: Carbon Skeleton and C-F Couplings

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The key diagnostic features are the large coupling constants between carbon and fluorine atoms (JCF).

-

C-5 (bearing CF₃): This carbon signal will be split into a quartet by the three fluorine atoms (¹JCF), with a large coupling constant.

-

C-3 (bearing F): This carbon will exhibit a very large coupling to the directly attached fluorine (¹JCF).

-

C-2 (bearing OCH₃): This carbon, adjacent to the fluorine, will show a smaller two-bond coupling (²JCF).

-

C-4: This carbon is coupled to both the C-3 fluorine (²JCF) and the CF₃ group (²JCF), potentially resulting in a complex multiplet (doublet of quartets).

-

C-6: This carbon will show a three-bond coupling to the fluorine (³JCF) and a three-bond coupling to the CF₃ group (³JCF), appearing as a doublet of quartets.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a prominent quartet due to the one-bond C-F coupling (¹JCF), typically in the range of 120-130 ppm.

-

-OCH₃ Carbon: The methoxy carbon will appear as a singlet around 54-56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | ~155 - 158 | d | ²JCF ~ 15-25 Hz |

| C-3 | ~145 - 150 | d | ¹JCF ~ 240-260 Hz |

| C-6 | ~142 - 145 | dq | ³JCF ~ 4-6 Hz, ³JCF ~ 4-6 Hz |

| C-4 | ~135 - 140 | dq | ²JCF ~ 20-30 Hz, ²JCF ~ 4-6 Hz |

| C-5 | ~120 - 125 | q | ²JCF ~ 35-40 Hz |

| CF₃ | ~122 - 124 | q | ¹JCF ~ 270-275 Hz |

| -OCH₃ | ~54 - 56 | s | - |

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[1] It provides unambiguous signals for each unique fluorine environment.[2]

-

C-3 Fluoro Group: This single fluorine atom on the aromatic ring is expected to produce a signal whose chemical shift is influenced by the adjacent methoxy group. It will likely appear as a multiplet due to coupling with H-4.

-

C-5 Trifluoromethyl Group: The three equivalent fluorine atoms of the CF₃ group will give rise to a single, intense signal. Its chemical shift is characteristic of a CF₃ group on an electron-deficient aromatic ring. This signal should be a singlet in a proton-decoupled spectrum or a narrow quartet if coupled to H-4 and H-6 over long ranges.

Table 3: Predicted ¹⁹F NMR Data for this compound (Referenced to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-3 -F | -120 to -140 | d |

| C-5 -CF₃ | -62 to -65 | s |

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The spectrum of this compound will be characterized by strong absorptions corresponding to its various functional groups.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. For liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Scan: An initial scan of the empty sample compartment (or the pure KBr pellet) is performed to obtain a background spectrum.

-

Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretching |

| 2960-2850 | Medium | Aliphatic C-H Stretching (-OCH₃) |

| 1600-1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| 1480-1420 | Medium-Strong | Aromatic Ring Stretching |

| 1350-1120 | Very Strong | C-F Stretching (CF₃ group) |

| 1280-1240 | Strong | Asymmetric C-O-C Stretching (-OCH₃) |

| 1050-1020 | Strong | Symmetric C-O-C Stretching (-OCH₃) |

The most prominent feature in the IR spectrum will be a series of very strong, broad bands in the 1350-1120 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the trifluoromethyl group. This serves as a powerful diagnostic tool for confirming the presence of this moiety.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum

The molecular formula is C₇H₅F₄NO, leading to a calculated monoisotopic mass of approximately 195.03 g/mol .

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z 195.

-

Key Fragments: The fragmentation pattern will be dictated by the stability of the pyridine ring and the nature of the substituents. Predicted fragmentation pathways include:

-

[M - CH₃]⁺ (m/z 180): Loss of a methyl radical from the methoxy group.

-

[M - OCH₃]⁺ (m/z 164): Loss of the methoxy radical.

-

[M - CO]⁺ (m/z 167): A common fragmentation for methoxy-substituted aromatics.

-

[M - CF₃]⁺ (m/z 126): Loss of the trifluoromethyl radical.

-

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Predicted Identity |

| 195 | [M]⁺ (Molecular Ion) |

| 180 | [M - CH₃]⁺ |

| 167 | [M - CO]⁺ |

| 166 | [M - CHO]⁺ |

| 126 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Visualization of Experimental Workflows

To ensure clarity and procedural integrity, the general workflows for each spectroscopic technique are illustrated below using the DOT language for Graphviz.

NMR Analysis Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

FT-IR Analysis Workflow

Caption: Workflow for solid-state FT-IR analysis using the KBr pellet method.

Conclusion

The spectroscopic profile of this compound is predicted to be rich in information, with each technique providing complementary and confirmatory data. The ¹H, ¹³C, and ¹⁹F NMR spectra are dominated by the influence of the fluorine substituents, resulting in characteristic chemical shifts and coupling patterns that are essential for structural confirmation. The IR spectrum provides a clear fingerprint, with the exceptionally strong C-F stretching bands of the CF₃ group serving as a key diagnostic feature. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation pathways consistent with the compound's structure. This comprehensive, predictive analysis serves as a valuable reference for any researcher involved in the synthesis or application of this important fluorinated pyridine derivative.

References

An In-depth Technical Guide to the Electron Density Distribution in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a molecule of significant interest in the fields of medicinal chemistry and drug development. The strategic placement of fluoro, methoxy, and trifluoromethyl substituents on the pyridine ring creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing this electron density distribution, offering valuable insights for researchers and scientists. We will explore both state-of-the-art computational approaches, primarily Density Functional Theory (DFT), and the conceptual framework of the Quantum Theory of Atoms in Molecules (QTAIM) for a detailed topological analysis of chemical bonding. Experimental validation through X-ray crystallography will also be discussed as the gold standard for determining electron density.

Introduction: The Significance of Electron Density in Drug Design

The spatial arrangement of electrons within a molecule, its electron density distribution, is a fundamental property that governs its chemical behavior. In the context of drug development, a thorough understanding of a molecule's electron density is paramount. It provides a detailed map of electrostatic potential, nucleophilic and electrophilic regions, and the nature of chemical bonds. This information is critical for predicting how a drug molecule will interact with its biological target, its metabolic stability, and its pharmacokinetic properties.

This compound is a compelling case study due to the presence of multiple electron-modulating substituents. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the electronic character of the pyridine ring.[1] The fluorine and methoxy groups also contribute to the complex electronic environment through inductive and resonance effects. A precise understanding of the resulting electron density distribution is therefore crucial for optimizing the design of novel therapeutic agents based on this scaffold.

Theoretical Framework: Unveiling the Electronic Landscape

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules.[2][3] Unlike traditional wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for larger molecules.[4] This allows for the accurate prediction of a wide range of molecular properties, including the electron density distribution, with a favorable balance of accuracy and computational cost.

The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties.[5][6] In practice, the Kohn-Sham equations are solved self-consistently to obtain the electron density and energy of the molecule.[2] The choice of the exchange-correlation functional is a critical aspect of DFT calculations, as it approximates the complex many-body effects of electron exchange and correlation. For molecules like this compound, hybrid functionals such as B3LYP often provide a good balance of accuracy for both structural and electronic properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

While DFT provides the overall electron density, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous framework for partitioning this density and analyzing the nature of chemical bonds.[7][8] QTAIM defines atoms as distinct regions of space based on the topology of the electron density.[7] The analysis of critical points in the electron density (where the gradient is zero) provides profound insights into the nature of atomic interactions.

Key topological parameters derived from QTAIM analysis include:

-

Bond Critical Points (BCPs): These points are located between two interacting atoms and are indicative of a chemical bond.

-

Electron Density at the BCP (ρ(r_c)): The magnitude of the electron density at the BCP correlates with the strength of the bond.

-

Laplacian of the Electron Density at the BCP (∇²ρ(r_c)): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r_c) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r_c) > 0).

-

Ellipticity (ε): This parameter measures the deviation of the electron density at the BCP from cylindrical symmetry and can provide information about the π-character of a bond.

By applying QTAIM analysis to the DFT-calculated electron density of this compound, we can quantitatively characterize the covalent and non-covalent interactions within the molecule and gain a deeper understanding of the influence of its substituents.

Methodologies: A Dual Computational and Experimental Approach

A comprehensive understanding of the electron density distribution is best achieved through a synergistic combination of computational modeling and experimental validation.

Computational Workflow: From Structure to Topological Analysis

The following protocol outlines a robust computational workflow for determining and analyzing the electron density distribution of this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. emergentmind.com [emergentmind.com]

- 4. esqc.org [esqc.org]

- 5. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 6. tu-braunschweig.de [tu-braunschweig.de]

- 7. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 8. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

Unlockingan The Potential of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: A Technical Guide for Novel Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth technical exploration of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a pyridine derivative with significant potential in various scientific fields. This document provides a comprehensive analysis of its properties and outlines promising research avenues, with a particular focus on its applications in medicinal chemistry.

Foundational Understanding: The Strategic Importance of a Unique Substitution Pattern

This compound is a molecule of interest due to the specific arrangement of its functional groups. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the electronegative fluorine atom creates a unique electronic and steric profile. This distinct substitution pattern is a key design element for tailoring the properties of molecules in the development of pharmaceuticals and agrochemicals.

The trifluoromethyl (-CF3) group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1][2] The fluorine atom can also help block metabolic degradation and fine-tune the basicity (pKa) of the pyridine nitrogen, which can positively influence a drug's pharmacokinetic profile.[3][4] The methoxy group provides a reactive site for further chemical modifications.

Table 1: Physicochemical Properties and Their Significance in Drug Discovery

| Property | Value/Prediction | Significance |

| Molecular Formula | C7H5F4NO | Defines the elemental composition. |

| Molecular Weight | ~195.11 g/mol | Falls within the range for good oral bioavailability.[5] |

| logP (Lipophilicity) | Predicted: 2.0-2.5 | Suggests good membrane permeability. |

| pKa (Pyridine N) | Predicted: 1.0-2.0 | Reduced basicity can minimize off-target interactions. |

| Polar Surface Area | ~35 Ų | Contributes to favorable absorption and transport properties. |

Note: Predicted values are based on computational models and may differ from experimental results.

Charting the Course: Promising Research Areas

The unique characteristics of this compound make it a valuable building block for a range of applications. Key areas for research include:

-

Medicinal Chemistry : Its structure is a promising scaffold for developing new drugs, particularly kinase inhibitors and central nervous system (CNS) agents. The trifluoromethylpyridine motif is found in numerous approved drugs and clinical candidates.[6][7][8]

-

Agrochemicals : Trifluoromethylpyridines are a cornerstone in the agrochemical industry, with many commercialized pesticides containing this core structure.[6][7][8]

-

Materials Science : The distinct electronic properties of this molecule make it a candidate for the development of advanced functional materials.

This guide will primarily focus on the medicinal chemistry applications, which represent a significant opportunity for innovation.

Medicinal Chemistry Frontiers: A Roadmap to Discovery

The structural and electronic features of this compound make it an excellent starting point for designing novel therapeutic agents.

Synthesis and Functionalization: The Gateway to New Molecules

The ability to strategically modify the pyridine core is crucial for creating new drug candidates. The existing substituents on the ring direct the position of further chemical reactions.

A plausible synthetic route to the title compound involves the nucleophilic aromatic substitution (SNAr) of a precursor like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Workflow 1: Synthesis of this compound

Caption: A potential synthetic route to the target compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction Setup : In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in anhydrous methanol.

-

Reagent Addition : Cool the solution to 0°C and add sodium methoxide portion-wise.

-

Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction : Extract the product into an organic solvent like ethyl acetate.

-

Purification : Dry the organic layer, concentrate it, and purify the crude product using column chromatography.

Justification : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack. The chlorine atom at the 3-position is a suitable leaving group for substitution with the methoxide nucleophile.

Proposed Research Thrust: Kinase Inhibitor Development

The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound can be leveraged to develop potent and selective inhibitors for kinases implicated in diseases like cancer.[1]

Workflow 2: Kinase Inhibitor Drug Discovery

Caption: A typical workflow for kinase inhibitor discovery.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol assumes prior modification of the pyridine ring to introduce a suitable handle for coupling, such as a bromine or iodine atom.

-

Reaction Setup : In a microwave vial, combine the halogenated pyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

-

Solvent : Add a degassed mixture of an organic solvent and water.

-

Reaction : Heat the mixture in a microwave reactor.

-

Workup and Purification : Perform a standard aqueous workup, extract the product, and purify by chromatography.

Rationale : The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, allowing for the rapid synthesis of a diverse library of compounds for screening.

Future Perspectives and Conclusion

The research directions outlined here provide a foundation for exploring the vast potential of this compound. Its unique properties, combined with modern synthetic and screening techniques, offer a robust platform for discovering novel molecules with significant therapeutic or other applications. A systematic and iterative approach to design, synthesis, and testing will be key to unlocking the full potential of this versatile building block.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]